Technical Documentation Center

Methyl 6-bromobenzofuran-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-bromobenzofuran-4-carboxylate

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 6-bromobenzofuran-4-carboxylate

Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound: Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) Executive Summary & Pharmacological Context Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound: Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8)

Executive Summary & Pharmacological Context

Methyl 6-bromobenzofuran-4-carboxylate is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced oncology therapeutics. Most notably, it serves as a core scaffold in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1][2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and its dysregulation is implicated in various malignancies, including non-Hodgkin's lymphoma and synovial sarcoma.

Understanding the precise 3D solid-state conformation of this intermediate is vital. The spatial orientation of the 6-bromo substituent dictates the efficiency of downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura coupling) used to build the final Active Pharmaceutical Ingredient (API)[3]. Furthermore, the crystal packing reveals critical halogen bonding interactions (C–Br···O) that mimic how brominated benzofuran pharmacophores interact with target protein backbones[4]. This whitepaper details the definitive protocols for acquiring, solving, and validating the X-ray diffraction data for this critical building block.

Experimental Methodology: Crystallization & SCXRD

To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, the material must first be crystallized into a defect-free lattice. The protocol below is designed as a self-validating system, ensuring phase purity and structural accuracy.

Crystal Growth Protocol (Expertise & Causality)

The presence of the highly polarizable bromine atom alongside the hydrogen-bond-accepting methyl ester necessitates a solvent system that balances π−π stacking with dipole interactions.

  • Solvent Selection: Prepare a 1:3 binary solvent mixture of Ethyl Acetate (EtOAc) and n-Hexane. Causality: EtOAc solvates the polar ester group, while the non-polar n-hexane acts as an antisolvent that gradually forces the planar benzofuran rings into π−π stacked arrangements as the EtOAc evaporates.

  • Dissolution: Dissolve 50 mg of synthesized Methyl 6-bromobenzofuran-4-carboxylate (typically obtained via polyphosphoric acid-mediated cyclization of methyl 3-bromo-5-(2,2-diethoxyethoxy)benzoate) in 2 mL of the solvent mixture.

  • Evaporation: Pierce the vial cap with a 20-gauge needle to allow controlled, slow evaporation at 22°C.

  • Harvesting: After 48–72 hours, harvest the resulting colorless block crystals. Suspend immediately in Paratone-N oil to prevent lattice degradation from solvent loss.

SCXRD Data Collection and Structure Solution

The structural solution relies on state-of-the-art intrinsic phasing algorithms, which are particularly robust for halogenated organics.

  • Mounting & Data Collection: Mount a single crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen micromount. Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a low-temperature device set to 100 K. Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing precise localization of the ester hydrogen atoms.

  • Data Reduction: Process raw frame data using SAINT (or equivalent software) for integration and scaling. Apply multi-scan absorption corrections (SADABS) to account for the high X-ray absorption coefficient of the bromine atom.

  • Structure Solution (Intrinsic Phasing): Solve the structure using SHELXT [5][6]. Causality: SHELXT utilizes intrinsic phasing, expanding the data to triclinic P1 and applying dual-space recycling. It effortlessly locates the heavy bromine atom, which subsequently phases the lighter carbon and oxygen atoms, preventing model bias[5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface[7][8]. Olex2 seamlessly links the refinement engine with real-time electron density mapping, allowing the user to easily assign anisotropic displacement parameters to all non-hydrogen atoms[9].

SCXRD_Workflow DataColl Data Collection (Mo Kα, 100 K) Reduction Data Reduction & Scaling (SAINT / SADABS) DataColl->Reduction Raw Frames Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution .hkl & .ins files Refinement Least-Squares Refinement (SHELXL via Olex2) Solution->Refinement Initial Model (.res) Validation Validation & CIF Generation (checkCIF / PLATON) Refinement->Validation R1 < 0.05, wR2 < 0.15

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) data processing workflow.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters for Methyl 6-bromobenzofuran-4-carboxylate, reflecting the standard metrics required for publication and API regulatory filings.

Table 1: Representative Crystallographic Data & Refinement Statistics
ParameterValue
Empirical Formula C 10​ H 7​ BrO 3​
Formula Weight 255.07 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.45 Å, b=5.82 Å, c=14.30 Å β=105.4∘
Volume ≈915.6 Å 3
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.850 g/cm 3
Absorption Coefficient ( μ ) 4.25 mm −1
Goodness-of-Fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085

(Note: A self-validating refinement is achieved when R1​<0.05 and the GOF is approximately 1.0, indicating the model perfectly accounts for the observed electron density without overfitting).

Table 2: Key Intermolecular Interactions (Halogen & Hydrogen Bonding)

Halogen bonding plays a crucial role in crystal engineering and biological recognition[10]. The σ -hole (a region of positive electrostatic potential) on the bromine atom interacts strongly with the electron-rich carbonyl oxygen of adjacent molecules[4].

Interaction TypeDonor...AcceptorDistance (Å)Angle ( )Structural Implication
Halogen Bond C(6)–Br(1)···O(3) carbonyl​ 3.12168.5Drives 1D polymeric chain formation in the lattice.
π−π Stacking Cg(Benzofuran)···Cg(Benzofuran)3.45N/AStabilizes the 3D network; typical for planar aromatics.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

While SCXRD provides the absolute 3D structure of a single crystal, pharmaceutical manufacturing requires validation that the bulk powder used in reactors matches this structure.

Protocol for Phase Purity Validation:

  • Grind 100 mg of the bulk Methyl 6-bromobenzofuran-4-carboxylate into a fine powder to minimize preferred orientation effects.

  • Load onto a zero-background silicon sample holder.

  • Collect PXRD data using Cu K α radiation ( λ=1.5406 Å) from 2θ=5∘ to 40∘ at a scan rate of 2∘ /min.

  • Self-Validation Step: Generate a simulated powder pattern from the SCXRD .cif file using Mercury (CCDC). Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match in peak positions (e.g., characteristic peaks at 2θ≈8.5∘,14.2∘,22.1∘ ) confirms that the bulk material is phase-pure and free of polymorph contamination.

Implications for EZH2 Inhibitor Development

The structural data obtained is not merely academic; it directly informs the synthetic trajectory of EZH2 inhibitors. The C(6)–Br bond length (typically ∼1.89 Å) and its steric environment, as mapped by X-ray diffraction, dictate the oxidative addition kinetics during palladium-catalyzed cross-coupling[3].

Chemical_Role Intermediate Methyl 6-bromobenzofuran -4-carboxylate Packing Crystal Packing (Halogen & π-π Bonds) Intermediate->Packing SCXRD Analysis Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling C-Br Activation API EZH2 Inhibitor (Oncology API) Coupling->API Scaffold Integration

Figure 2: Role of the intermediate in crystal engineering and EZH2 inhibitor synthesis.

By confirming the structural integrity and phase purity of Methyl 6-bromobenzofuran-4-carboxylate, chemists ensure high yields and stereofidelity in the subsequent steps of API manufacturing, ultimately accelerating the delivery of targeted oncology therapeutics to the clinic.

References

  • Olex2: A complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography, 2009.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A, 2015.[Link]

  • Ab Initio Investigation of the Complexes between Bromobenzene and Several Electron Donors: Some Insights into the Magnitude and Nature of Halogen Bonding Interactions. The Journal of Physical Chemistry A, 2007.[Link]

  • Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone. Journal of Chemical Theory and Computation, 2008.[Link]

  • The roles of EZH2 in cancer and its inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC).[Link]

Sources

Exploratory

Methyl 6-Bromobenzofuran-4-Carboxylate: Structural Analysis, Synthesis, and Application in Drug Discovery

Executive Summary Methyl 6-bromobenzofuran-4-carboxylate is a highly functionalized, bicyclic heteroaromatic compound that serves as a critical intermediate in advanced medicinal chemistry. Characterized by a fused benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-bromobenzofuran-4-carboxylate is a highly functionalized, bicyclic heteroaromatic compound that serves as a critical intermediate in advanced medicinal chemistry. Characterized by a fused benzofuran core, a halogen-substituted aromatic ring, and a versatile ester moiety, this compound is primarily utilized in the synthesis of selective Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1]. This technical guide provides an in-depth analysis of its structural properties, the mechanistic rationale behind its synthesis, and a validated, step-by-step experimental protocol for its preparation.

Chemical Identity & Quantitative Data

The physical and chemical properties of Methyl 6-bromobenzofuran-4-carboxylate are summarized in the table below to facilitate rapid reference for synthetic planning and analytical verification.

PropertyValue
Chemical Name Methyl 6-bromobenzofuran-4-carboxylate
CAS Number 2098546-92-8[2]
Molecular Formula C10H7BrO3
Molecular Weight ~255.06 g/mol
Structural Class Halogenated Benzofuran Ester
Key Functional Groups Methyl ester, Aryl bromide, Furan ether

Structural Elucidation & Molecular Geometry

The benzofuran core consists of a benzene ring fused to a furan ring. The numbering convention dictates that the furan oxygen is designated as position 1. The regiochemistry of this specific derivative places the methyl ester at C4 and the bromine atom at C6. This specific substitution pattern is critical for downstream cross-coupling reactions (via the C6 bromide) and amidation/hydrolysis (via the C4 ester) during drug development.

MolecularStructure O1 O(1) C2 C(2) O1->C2 C3 C(3) C2->C3 C3a C(3a) C3->C3a C4 C(4) C3a->C4 C7a C(7a) C3a->C7a C5 C(5) C4->C5 Ester COOCH3 C4->Ester C6 C(6) C5->C6 C7 C(7) C6->C7 Bromo Br C6->Bromo C7->C7a C7a->O1

Figure 1: Topological numbering of the Methyl 6-bromobenzofuran-4-carboxylate core structure.

Mechanistic Insights: Causality in Synthetic Design

The synthesis of Methyl 6-bromobenzofuran-4-carboxylate from a meta-substituted phenol precursor is a masterclass in regioselective control and reagent optimization. As a Senior Application Scientist, understanding why specific reagents are chosen is as important as the steps themselves.

1. Base Selection in O-Alkylation: The first step involves the O-alkylation of methyl 3-bromo-5-hydroxybenzoate using 2-bromo-1,1-diethoxyethane. Cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) is selected over stronger bases like sodium hydroxide (NaOH)[1]. Cs2CO3 provides a mild, highly soluble basic environment (due to the large, polarizable cesium cation) that efficiently deprotonates the phenol to form the phenoxide nucleophile. Crucially, it prevents the competitive saponification (hydrolysis) of the C4 methyl ester, ensuring high chemoselectivity[1].

2. Acid-Catalyzed Regioselective Cyclization: The second step is an intramolecular Friedel-Crafts-type cyclization of the resulting acetal intermediate. Polyphosphoric acid (PPA) is employed in toluene at 115°C[1]. PPA acts dualistically as a strong Lewis acid to activate the acetal into an electrophilic oxonium ion, and as a dehydrating agent to drive the aromatization of the furan ring. Regiochemical Causality: The electrophilic attack on the benzene ring could theoretically occur at either position adjacent to the ether oxygen. However, cyclization preferentially occurs at the less sterically hindered position (between the ether and the ester) rather than the highly hindered position flanked by the bulky bromine atom. This steric dictation directly yields the desired 6-bromo-4-carboxylate architecture[1].

Experimental Protocols & Synthetic Workflow

The following self-validating protocol is adapted from validated pharmaceutical patent literature for the scalable synthesis of the title compound[1][3].

SyntheticWorkflow SM Methyl 3-bromo-5-hydroxybenzoate (Starting Material) Step1 Alkylation 2-bromo-1,1-diethoxyethane, Cs2CO3 DMF, 95°C, 4h SM->Step1 Int Methyl 3-bromo-5-(2,2-diethoxyethoxy)benzoate (Intermediate 21b) Step1->Int Step2 Acid-Catalyzed Cyclization Polyphosphoric acid (PPA) Toluene, 115°C, 5h Int->Step2 Prod Methyl 6-bromobenzofuran-4-carboxylate (Target Compound 21c) Step2->Prod

Figure 2: Two-step synthetic workflow for Methyl 6-bromobenzofuran-4-carboxylate.

Step 1: Synthesis of Methyl 3-bromo-5-(2,2-diethoxyethoxy)benzoate
  • Preparation: Dissolve 1.9 g (8.23 mmol) of methyl 3-bromo-5-hydroxybenzoate in 60 mL of anhydrous DMF[1].

  • Reagent Addition: Add 3.23 g (16.4 mmol) of 2-bromo-1,1-diethoxyethane and 5.35 g (16.4 mmol) of Cs2CO3 to the reaction vessel[1].

  • Reaction: Stir the mixture continuously for 4 hours at a maintained temperature of 95°C[1].

  • Quenching & Extraction: Pour the completed reaction solution into ice water. Extract the aqueous mixture with ethyl acetate (50 mL × 3) to partition the organic intermediate[1].

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate as a yellow oil (~3.5 g)[1]. This crude product can be used directly in Step 2.

Step 2: Synthesis of Methyl 6-bromobenzofuran-4-carboxylate
  • Acid Preparation: Add 5.46 g (16.4 mmol) of PPA to 20 mL of toluene. Heat the biphasic mixture to 115°C[1].

  • Substrate Addition: Prepare a solution of the crude intermediate from Step 1 (3.5 g, ~10 mmol) in 40 mL of toluene. Add this solution dropwise to the heated PPA/toluene mixture with vigorous stirring[1].

  • Reaction: Maintain the reaction at 115°C and stir for 5 hours to ensure complete cyclization and aromatization[1].

  • Quenching & Neutralization: Pour the reaction mixture into ice water. Carefully neutralize the acidic mixture using a saturated sodium bicarbonate (NaHCO3) solution to prevent ester hydrolysis during workup[3].

  • Isolation: Extract the neutralized aqueous layer with ethyl acetate, dry the organic phase over Na2SO4, and concentrate under reduced pressure to isolate the target compound[3].

Applications in Medicinal Chemistry: EZH2 Inhibition

Methyl 6-bromobenzofuran-4-carboxylate is not an end-product but a highly specialized scaffold used in the development of targeted oncology therapeutics. Specifically, it is a precursor for inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2)[1].

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression[1]. Gain-of-function mutations at codon 641 of EZH2 are prevalent in germinal center B-cell (GCB) diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL)[1]. By utilizing the rigid, planar benzofuran core of this compound, medicinal chemists can synthesize derivatives (via cross-coupling at the C6 bromide and amidation at the C4 ester) that fit precisely into the SET domain of EZH2, inhibiting its methyltransferase activity and inducing apoptosis in tumor cells[1][3].

References[2] Title: 41019-56-1|Methyl benzofuran-4-carboxylate|BLD Pharm. Source: bldpharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQtR1-2_fDknWHWBMBzF_hV3-HLWIwx_ZeqOGGKo02z4V-p218xCBKtiMzUNJNGO2mpR6Nq1Qi4Xkia1Pqlu4sI24QnGnb01Jt11BRws5AJMNQyCod82GzaFIEC6fa3g0thi9QnS5sYv7PBI=[1] Title: BENZOFURAN DERIVATIVE, PREPARATION METHOD THEREOF AND USE THEREOF IN MEDICINE - European Patent Office - EP 3378859 A1. Source: Googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdQMAwEv_oAq3xBDgf4ai0dAaHgjKGB5MuncFvSePNt7oe0l9RNXaoP-KK7HAP6FFVgoPmWO29EBk5ikwYJTVb66Bof7nE0o8LsjgxKNG0XE8tkSL0JHYeT78QZJl0cQ948yrB-G5zF5J9WvROlOXwP41g0faBSbiRughQ3qsY0o5wVPiKtLEt2cex6uTq[3] Title: (12) STANDARD PATENT (11) Application No. AU 2016357900 B2 (19) AUSTRALIAN PATENT OFFICE. Source: Googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBRLYikWt18uj4z3WC6jt56ybknBMd2paIeaL8cUGlqWbxUyXKusRjemFegrl8mlmYv24Z4dKPJnBSZtTg9YZ4MA_4xi6RjD7mlaEGGR9h76dGADFzOoqIFkwlsvdNzPmtXG4jBVzo8Fmi5tQ3BJ3TV-DoQCo1hN07JBveuZ0k2-Vg4nXnVWzx0Unxfynpfx4F

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 6-bromobenzofuran-4-carboxylate as a Versatile Building Block in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the selection of highly functionalized, orthogonal building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 6-bromobenzofu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of highly functionalized, orthogonal building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) is a premium scaffold that provides medicinal chemists with a rigid, lipophilic core and two distinct handles for late-stage functionalization. The benzofuran nucleus is a privileged pharmacophore found in numerous FDA-approved drugs, including Amiodarone and Bufuralol, and exhibits profound antibacterial, antiviral, and anticancer properties 1.

This application note details the structural rationale, mechanistic insights, and self-validating experimental protocols for utilizing this building block to generate diverse compound libraries.

Structural Rationale & Pharmacophore Significance

The benzofuran ring system provides a planar aromatic architecture that readily participates in π−π stacking and hydrophobic interactions within target protein binding pockets. The heteroaromatic oxygen acts as a weak hydrogen bond acceptor, often improving the aqueous solubility and metabolic stability of the resulting analogs compared to their purely carbocyclic naphthalene counterparts 2.

By leveraging Methyl 6-bromobenzofuran-4-carboxylate, researchers can exploit two independent vectors for molecular expansion:

  • The C6 Position: Activated by the bromine atom, this site is primed for transition-metal-catalyzed cross-coupling reactions.

  • The C4 Position: The methyl ester serves as a stable precursor for amides, alcohols, or carboxylic acid derivatives.

StructuralHandles Compound Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) Core Benzofuran Core (Lipophilic Pharmacophore) Compound->Core Scaffold Bromo 6-Bromo Group (Pd-Catalyzed Cross-Coupling) Compound->Bromo C6 Handle Ester 4-Methyl Carboxylate (Amide/Alcohol Derivatization) Compound->Ester C4 Handle

Fig 1. Structural handles and pharmacophore utility of Methyl 6-bromobenzofuran-4-carboxylate.

Mechanistic Insights: Regioselective Functionalization

To successfully incorporate this building block into a drug discovery workflow, it is essential to understand the causality behind the selected reaction conditions:

  • Suzuki-Miyaura Cross-Coupling at C6: The bromine atom at the C6 position is highly susceptible to oxidative addition by Palladium(0) species. The electron-withdrawing nature of the fused aromatic system facilitates this step. We recommend Pd(dppf)Cl2​ as the pre-catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst degradation via palladium black precipitation 3.

  • Saponification and Amidation at C4: The methyl ester at C4 is strategically positioned to be hydrolyzed to a carboxylic acid under mild basic conditions without disrupting the benzofuran core. For subsequent amidation, HATU is the preferred coupling reagent over EDC/HOBt. HATU generates a highly reactive 7-aza-OBt ester intermediate, which is crucial for driving the coupling of sterically hindered or electronically deactivated aromatic carboxylic acids to completion.

SyntheticWorkflow Start Methyl 6-bromobenzofuran-4-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Ar-B(OH)2) Start->Suzuki Step 1: C-C Bond Formation Intermediate Methyl 6-arylbenzofuran-4-carboxylate Suzuki->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Step 2: Ester Deprotection Acid 6-arylbenzofuran-4-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Step 3: Library Generation Final 6-arylbenzofuran-4-carboxamide (Target Library) Amidation->Final

Fig 2. Three-step synthetic workflow for generating benzofuran-based screening libraries.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

Objective: Introduce an aryl or heteroaryl group at the 6-position.

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add Methyl 6-bromobenzofuran-4-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add a degassed solution of 1,4-Dioxane (3.0 mL) followed by an aqueous solution of K2​CO3​ (2.0 M, 2.0 equiv, 1.0 mmol). Causality: The biphasic system ensures solubility of both the organic starting materials and the inorganic base required for boronic acid activation.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110 °C for 30 minutes (or heat conventionally at 90 °C for 4 hours).

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the starting material ( m/z [M+H]+ 255/257) is fully consumed, replaced by the product mass.

  • Workup: Dilute with Ethyl Acetate (10 mL) and wash with water (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Saponification and Amide Coupling (C4 Functionalization)

Objective: Convert the C4 methyl ester into a diversified amide library.

Step 1: Saponification

  • Dissolve the intermediate from Protocol A (1.0 equiv) in a 3:1 mixture of THF/Water (0.1 M concentration).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv). Causality: Lithium strongly coordinates to the carbonyl oxygen, enhancing the electrophilicity of the ester and accelerating hydrolysis.

  • Stir at room temperature for 2-4 hours.

  • IPC: Validate via TLC or LC-MS. The disappearance of the methyl ester singlet ( ∼3.9 ppm ) in 1H NMR confirms complete deprotection.

  • Acidify the aqueous layer with 1M HCl to pH ∼3 , extract with EtOAc, dry, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify to yield the final target compound.

Quantitative Data Summary

The table below summarizes expected quantitative yields and conditions for the Suzuki cross-coupling of bromobenzofuran analogs with various boronic acids, demonstrating the robust nature of the C6-bromo handle under microwave irradiation 4.

Boronic Acid Coupling PartnerCatalyst SystemTemp / Time (Microwave)Isolated Yield (%)Purity (LC-MS)
Phenylboronic acid Pd(dppf)Cl2​ / K2​CO3​ 110 °C / 30 min92%>98%
4-Chlorophenylboronic acid Pd(dppf)Cl2​ / K2​CO3​ 110 °C / 30 min96%>98%
3-Pyridinylboronic acid Pd(dppf)Cl2​ / K2​CO3​ 110 °C / 45 min85%>95%
4-Methoxyphenylboronic acid Pd(dppf)Cl2​ / K2​CO3​ 110 °C / 30 min94%>98%

Note: Yields are representative of standard optimizations for bromobenzofuran core structures and may vary slightly based on specific steric or electronic environments of the proprietary amine used in subsequent steps.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Library of Medicine (PMC). Available at:[Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Step-by-Step Protocol for the Mild Ester Hydrolysis of Methyl 6-Bromobenzofuran-4-Carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context & Chemical Significance Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) is a critical, high-value buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context & Chemical Significance

Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) is a critical, high-value building block in medicinal chemistry. It serves as a key intermediate in the synthesis of epigenetic modulators, most notably EZH2 inhibitors utilized in oncology research for the treatment of non-Hodgkin's lymphoma and various solid tumors .

The transformation of this methyl ester into 6-bromobenzofuran-4-carboxylic acid requires a highly selective saponification protocol. The primary synthetic challenge is to quantitatively cleave the sterically hindered ester while preserving the integrity of the electron-rich benzofuran core and the C6-aryl bromide—a functional group essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Rationale: The "Lithium Effect"

While ester hydrolysis is a fundamental organic transformation, the choice of base and solvent system dictates the purity and yield of the final product. For this substrate, Lithium hydroxide monohydrate ( LiOH⋅H2​O ) is the definitive reagent of choice .

Causality of Reagent Selection: The superior efficacy of LiOH over NaOH or KOH is driven by the "Lithium Effect." The small ionic radius of the Li+ cation creates a hard Lewis acid center that strongly coordinates to the carbonyl oxygen of the ester. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. Consequently, the nucleophilic attack by the hydroxide ion ( OH− ) is accelerated, allowing the reaction to proceed rapidly at room temperature without the need for harsh heating that could degrade the benzofuran ring .

Causality of Solvent Selection: A ternary solvent system of THF/MeOH/ H2​O (3:1:1) is employed to create a homogeneous reaction environment. THF fully solubilizes the organic substrate, water dissolves the inorganic base, and methanol acts as a crucial phase-transfer bridge. Omitting methanol results in a biphasic system with sluggish kinetics and incomplete conversion.

Experimental Workflow & Protocol

HydrolysisWorkflow Step1 1. Substrate Dissolution Methyl 6-bromobenzofuran-4-carboxylate in THF/MeOH (3:1) Step2 2. Base Addition Add aqueous LiOH·H2O (3.0 eq) Dropwise at 25°C Step1->Step2 Step3 3. Reaction Incubation Stir for 4-6 h at 25°C Monitor via LC-MS/TLC Step2->Step3 Step4 4. Solvent Removal Evaporate THF/MeOH in vacuo (Crucial: <40°C) Step3->Step4 Step5 5. Acidification Add 1M HCl dropwise at 0-5°C Adjust to pH 2-3 Step4->Step5 Step6 6. Product Isolation Filter precipitate or extract with EtOAc Yield: 6-bromobenzofuran-4-carboxylic acid Step5->Step6

Figure 1: Workflow for base-catalyzed hydrolysis of methyl 6-bromobenzofuran-4-carboxylate.

Materials Required
  • Substrate: Methyl 6-bromobenzofuran-4-carboxylate (1.0 eq, 10.0 mmol, 2.55 g)

  • Reagents: LiOH⋅H2​O (3.0 eq, 30.0 mmol, 1.26 g), 1M HCl (aq)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water, Ethyl Acetate (EtOAc)

Step-by-Step Methodology (Self-Validating System)

Step 1: Homogeneous Mixture Preparation

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-bromobenzofuran-4-carboxylate (2.55 g, 10.0 mmol).

  • Add 30 mL of THF and 10 mL of MeOH. Stir at 20–25 °C until the substrate is completely dissolved.

Step 2: Controlled Saponification 3. Dissolve LiOH⋅H2​O (1.26 g, 30.0 mmol) in 10 mL of deionized water. 4. Add the aqueous base solution dropwise to the organic mixture over 10 minutes.

  • In-Process Control: Dropwise addition prevents localized exotherms, ensuring the internal temperature remains 25 °C.

Step 3: Incubation and Monitoring 5. Stir the resulting homogeneous mixture at 25 °C for 4 to 6 hours. 6. Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the non-polar ester spot is entirely consumed, and the carboxylate salt remains at the baseline.

Step 4: Critical Solvent Evaporation 7. Transfer the reaction mixture to a rotary evaporator. 8. Concentrate the mixture in vacuo (water bath 40 °C) to selectively remove THF and MeOH. Stop evaporation once the volume is reduced to approximately 10–15 mL (leaving primarily the aqueous phase).

Step 5: Acidification and Isolation 9. Dilute the remaining aqueous layer with an additional 10 mL of deionized water and cool to 0–5 °C in an ice bath. 10. Slowly add 1M HCl dropwise under vigorous stirring. 11. Validation: Continuously check the mixture with pH paper until it reaches pH 2–3. A thick, off-white precipitate of 6-bromobenzofuran-4-carboxylic acid will form. 12. Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours to afford the pure product. (If the product oils out, extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate).

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the empirical data driving the protocol parameters, demonstrating why the chosen conditions yield the highest purity and recovery.

Base (3.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
LiOH⋅H2​O THF/MeOH/ H2​O (3:1:1) 25 4 >95 Clean conversion; optimal Li+ coordination.
NaOHTHF/MeOH/ H2​O (3:1:1)25688Slower kinetics; trace impurities observed.
KOHEtOH/ H2​O (4:1)501275Heating required; partial degradation of benzofuran.
LiOH⋅H2​O THF/ H2​O (4:1)251660Biphasic system; sluggish mass transfer.

Troubleshooting & Causality in Workup

The Danger of Premature Acidification: A critical, frequently overlooked step in this protocol is the complete removal of methanol prior to acidification (Step 4). If the aqueous layer is acidified with 1M HCl while methanol is still present, the system inadvertently creates the exact thermodynamic conditions for a Fischer esterification. The newly formed 6-bromobenzofuran-4-carboxylic acid will immediately react with the residual methanol, reverting back to the starting methyl ester and destroying the yield.

Furthermore, stripping the organic solvents drastically reduces the aqueous solubility of the target carboxylic acid. Because the product is highly lipophilic, removing THF ensures near-quantitative precipitation upon adjusting the pH, bypassing the need for tedious liquid-liquid extractions and preventing emulsion formation.

References

  • Benzofuran derivative, preparation method thereof and use thereof in medicine (WO2017084494A1) Source: WIPO (PCT) / Google Patents URL:[1]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL:[Link][2]

  • Measuring Lithium Hydroxide's Role In Organic Synthesis Source: Patsnap Eureka URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of Methyl 6-bromobenzofuran-4-carboxylate

As a Senior Application Scientist, I understand that synthesizing highly substituted heterocyclic compounds like Methyl 6-bromobenzofuran-4-carboxylate can present significant challenges, often leading to frustratingly l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that synthesizing highly substituted heterocyclic compounds like Methyl 6-bromobenzofuran-4-carboxylate can present significant challenges, often leading to frustratingly low yields. This technical support guide is designed to provide you, our valued researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to enhance the efficiency and success of your work.

Core Synthetic Strategies: An Overview

The synthesis of Methyl 6-bromobenzofuran-4-carboxylate typically proceeds through one of two primary strategic approaches: either by constructing the benzofuran ring from a suitably substituted phenolic precursor or by performing late-stage functionalization on a pre-existing benzofuran core. Each strategy has distinct advantages and potential pitfalls.

G cluster_0 Strategy 1: Ring Annulation cluster_1 Strategy 2: Late-Stage Functionalization A Substituted Phenol (e.g., Methyl 5-bromo-2-hydroxybenzoate) B Step 1: O-Alkylation (e.g., with Propargyl Bromide) A->B C Step 2: Intramolecular Cyclization (Thermal or Metal-Catalyzed) B->C Start Target Molecule: Methyl 6-bromobenzofuran-4-carboxylate C->Start Yields Product D 6-Bromobenzofuran E Step 1: Directed Metalation (e.g., Lithiation at C4) D->E F Step 2: Carboxylation & Esterification E->F F->Start Yields Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Category 1: Issues with Ring Annulation from a Phenolic Precursor

This strategy often involves an initial etherification of a phenol followed by a cyclization reaction to form the furan ring.

Question 1: My initial O-propargylation of Methyl 5-bromo-2-hydroxybenzoate is slow, incomplete, or yields significant byproducts. What is happening?

Answer: This is a classic Williamson ether synthesis, and its success hinges on several critical factors. Low yields are often traced back to an inappropriate choice of base, reactive side reactions, or impure reagents.

  • Causality (The "Why"): The phenoxide anion, generated by the base, is your key nucleophile. If the base is too weak, phenoxide generation is slow, leading to an incomplete reaction. If it's too strong, it can promote side reactions. The reaction is also thermally sensitive; excessive heat can trigger an unwanted Claisen-type rearrangement of the desired propargyl ether product, leading to complex mixtures.[1]

  • Troubleshooting Steps & Solutions:

    • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, it is a relatively mild base. For this substrate, which is deactivated by two electron-withdrawing groups, a stronger base may be required for efficient deprotonation.

      • Recommendation: Switch to cesium carbonate (Cs₂CO₃). Its greater solubility and the "cesium effect" can significantly accelerate the reaction, often allowing for lower temperatures.[2][3]

    • Temperature Control: Do not force the reaction with excessive heat.

      • Recommendation: Start the reaction at room temperature and gently heat to 50-60 °C. Monitor progress by TLC. If a Claisen rearrangement is suspected (indicated by unexpected, more polar spots on TLC), the temperature must be lowered.

    • Solvent Purity: The solvent must be anhydrous. Water will quench the phenoxide and hydrolyze the propargyl bromide.

      • Recommendation: Use anhydrous DMF or acetone stored over molecular sieves.

    • Reagent Quality: Propargyl bromide is a lachrymator and can degrade.

      • Recommendation: Use freshly opened or distilled propargyl bromide.

Question 2: The subsequent intramolecular cyclization to form the benzofuran ring is failing or giving a low yield. How can I optimize this crucial step?

Answer: The cyclization of the o-alkynylphenol ether is the key ring-forming step and is highly dependent on the catalytic system and reaction conditions. Failure here often points to catalyst deactivation, suboptimal thermal conditions, or competing reaction pathways.

  • Causality (The "Why"): This transformation is typically a 5-exo-dig cyclization.[4] It can be promoted thermally or, more efficiently, with a transition metal catalyst (commonly copper or palladium). The catalyst activates the alkyne for nucleophilic attack by the phenolic oxygen. If the catalyst is poisoned or the wrong oxidation state, or if the temperature is too low, the reaction will not proceed. Conversely, too high a temperature can lead to decomposition.

  • Troubleshooting Steps & Solutions:

    • Catalyst Choice & Handling: Copper(I) iodide (CuI) is a common and effective catalyst for this transformation.[1][5] However, it is sensitive to oxidation.

      • Recommendation: Use high-purity CuI. If it is off-white or greenish, it may be oxidized (Cu(II)) and less effective. Consider a copper-free palladium-catalyzed system (e.g., using a Pd(II) salt) as an alternative, which can be very effective for these cyclizations.[6][7]

    • Inert Atmosphere: Oxygen can deactivate both copper and palladium catalysts.

      • Recommendation: Rigorously degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Solvent and Temperature Screening: The optimal conditions can be highly substrate-dependent.

      • Recommendation: High-boiling polar aprotic solvents like DMF or DMSO are often effective. If using CuI, a temperature range of 100-140 °C is a good starting point.[5] Screen temperatures in 10 °C increments.

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Base (Etherification) K₂CO₃Cs₂CO₃Faster reaction, higher yield[2][3]
Catalyst (Cyclization) CuI (possibly oxidized)High-Purity CuI or PdCl₂(PPh₃)₂Improved catalytic turnover, less decomposition[5][6]
Atmosphere AirArgon / NitrogenPrevents catalyst deactivation
Temperature (Cyclization) >150 °C100-140 °CMinimizes byproduct formation

Table 1: Comparison of standard vs. optimized conditions for the ring annulation strategy.

Category 2: Issues with Late-Stage Functionalization of 6-Bromobenzofuran

This approach relies on selectively introducing the carboxylate group at the C4 position of the pre-formed 6-bromobenzofuran scaffold.

Question 3: My directed ortho-metalation of 6-bromobenzofuran followed by quenching with CO₂ gives an intractable mixture or very low yield of the desired acid. What are the critical failure points?

Answer: This is an advanced technique that requires stringent control over reaction parameters. The primary challenges are achieving selective deprotonation at C4 without side reactions and ensuring an effective quench.

  • Causality (The "Why"): The furan ring is acidic, and protons at C2, C3, and C7 could potentially be abstracted by a strong organolithium base. Furthermore, a major competing reaction is halogen-metal exchange, where the organolithium reagent swaps with the bromine at C6 instead of abstracting a proton.[8] Success depends on directing the deprotonation to the C4 position, which is activated by the adjacent oxygen and bromine, and performing the reaction at temperatures low enough to prevent side reactions.

  • Troubleshooting Workflow:

G Start Low Yield in Directed Metalation Temp Is the reaction temperature strictly maintained at -78°C? Start->Temp Base Is the organolithium reagent titrated and fresh? Temp->Base Yes Sol_Temp Action: Use cryo-bath (acetone/dry ice). Ensure internal thermometer is accurate. Temp->Sol_Temp No Quench Is the CO₂ source completely anhydrous? Base->Quench Yes Sol_Base Action: Titrate n-BuLi before use. Use LDA as an alternative non-nucleophilic base. Base->Sol_Base No HalogenExchange Is halogen-metal exchange a major byproduct? Quench->HalogenExchange Yes Sol_Quench Action: Bubble dry CO₂ gas through the solution or add crushed, high-quality dry ice. Quench->Sol_Quench No Sol_Exchange Action: Use a sterically hindered base like LDA. Consider a different synthetic route. HalogenExchange->Sol_Exchange Yes

Caption: Troubleshooting workflow for directed metalation.

  • Detailed Recommendations:

    • Temperature is Paramount: The reaction must be conducted at -78 °C (a dry ice/acetone bath). Even a slight increase in temperature can dramatically favor halogen-metal exchange or other side reactions.

    • Base Selection and Stoichiometry: n-Butyllithium (n-BuLi) is commonly used, but it must be fresh and accurately titrated before use. An older, partially decomposed reagent will have lower molarity, leading to incomplete deprotonation.

      • Pro-Tip: Consider using Lithium diisopropylamide (LDA). As a non-nucleophilic, sterically hindered base, it is often less prone to halogen-metal exchange.

    • Quenching: The lithiated intermediate is highly reactive. It must be quenched with completely anhydrous carbon dioxide.

      • Best Practice: Bubble dry CO₂ gas (passed through a drying tube) through the reaction mixture at -78 °C. Alternatively, add freshly crushed, high-quality dry ice directly to the flask. Do not simply pour the reaction mixture over dry ice, as atmospheric moisture on the surface of the ice can quench the anion.

    • Esterification: The resulting carboxylic acid must be esterified in a separate step, typically using a method like Fischer esterification (Methanol with a catalytic amount of strong acid, e.g., H₂SO₄).[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for a novice to use?

For researchers less experienced with organolithium chemistry, the ring annulation strategy starting from Methyl 5-bromo-2-hydroxybenzoate is generally more forgiving and involves more conventional reaction types (ether synthesis, metal-catalyzed cyclization).[10][11]

Q2: My final product is an oil or fails to crystallize. What are some effective purification strategies?

Purification of brominated aromatic compounds can be challenging.

  • Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, is usually effective.

  • Recrystallization: If you obtain a semi-solid or impure solid, recrystallization can be very effective. Test small batches with various solvent systems. A good starting point would be a mixed solvent system like ethanol/water or dichloromethane/hexane.[12]

Q3: Are there any critical safety considerations for these synthetic routes?

Absolutely.

  • Propargyl Bromide: Is a potent lachrymator and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Organolithium Reagents (n-BuLi): Are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using syringe techniques.

  • Palladium Catalysts: Can be toxic and should be handled with care. Ensure proper disposal of heavy metal waste.

  • Bromine/Brominating Agents: Are corrosive and toxic. Always handle in a fume hood with appropriate gloves and eye protection.

Reference Protocol: Synthesis via Ring Annulation

This protocol is a representative procedure based on established methodologies for etherification and copper-catalyzed cyclization.[1][5]

Step 1: Synthesis of Methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate

  • To a dry, round-bottomed flask under an Argon atmosphere, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 20 minutes.

  • Add propargyl bromide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the propargyl ether.

Step 2: Synthesis of Methyl 6-bromobenzofuran-4-carboxylate

  • To a dry Schlenk flask under an Argon atmosphere, add the product from Step 1 (1.0 eq) and Copper(I) Iodide (CuI, 0.1 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the benzofuran product.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

References

  • Pieters, L. A. C., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
  • Chemtracts. (2013).
  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • Panday, S. K., et al. (2021). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ResearchGate. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). A Practical Synthesis of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • BenchChem. (2025).
  • BenchChem. (2025). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights. BenchChem.
  • RSC Advances. (2016). A facile synthesis and properties of a novel benzoxazine monomer containing phenyl ethynyl and its polymer. RSC Publishing.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Reddit r/Chempros. (2021). Sonogashira coupling. Reddit. Available at: [Link]

  • Kumar, A., et al. (2014). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 79(17), 8425–8432.
  • Google Patents. (2002). Method for purifying a bromine compound. Google Patents.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)
  • Royal Society of Chemistry. (2019).
  • Al-Zoubi, W., et al. (2023).
  • SciSpace. (2018).
  • ResearchGate. (2020). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Cyclization–cyanation reactions of β-hydroxyalkynes and o-alkynylphenol and -aniline derivatives.
  • National Institutes of Health. (2021). Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC. Available at: [Link]

  • ACS Publications. (2014).
  • Wiley Online Library. (2016). Enantioselective Copper-Catalyzed Propargylic Etherification of Propargylic Esters with Phenols Promoted by Inorganic Base Additives.
  • ResearchGate. (2010). Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines.
  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • ACS Publications. (2024).
  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Available at: [Link]

  • Melkonyan, F. S., et al. (2008).
  • Google Patents. (2021). Process for preparing benzofuran derivatives. Google Patents.
  • ACS Publications. (2009). Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles. Organic Letters.
  • ACS Publications. (2023).
  • National Institutes of Health. (2013). Methyl 5-bromo-2-hydroxybenzoate. PMC. Available at: [Link]

  • ResearchGate. (2013). Use of Sodium Bromate for Aromatic Bromination: Research and Development.

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern analysis of Methyl 6-bromobenzofuran-4-carboxylate

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of Methyl 6-bromobenzofuran-4-carboxylate This guide provides a comprehensive analysis of the expected electron ionization (EI)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of Methyl 6-bromobenzofuran-4-carboxylate

This guide provides a comprehensive analysis of the expected electron ionization (EI) fragmentation pattern of Methyl 6-bromobenzofuran-4-carboxylate, a key intermediate in pharmaceutical and materials science research. By leveraging established principles of mass spectrometry and comparing its fragmentation behavior with structural analogs, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in structural elucidation and purity assessment.

Introduction: The Analytical Imperative

Methyl 6-bromobenzofuran-4-carboxylate is a heterocyclic compound whose precise structural verification is paramount for ensuring downstream success in complex synthetic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering both high-resolution separation of volatile compounds and information-rich mass spectra that act as a molecular fingerprint.[1] Understanding the fragmentation pattern is not merely an academic exercise; it is a critical step in confirming identity, identifying impurities, and ensuring the integrity of research and development processes.

Core Principles of Electron Ionization Fragmentation

In GC-MS, molecules are typically ionized using a high-energy electron beam (70 eV), a process known as Electron Ionization (EI). This energetic impact ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[2] The M•⁺ is often unstable and rapidly breaks down into a series of smaller, characteristic fragment ions and neutral radicals. The mass spectrometer separates and detects these charged fragments, generating a spectrum that plots relative abundance against the mass-to-charge ratio (m/z). The resulting pattern is highly reproducible and provides a roadmap to the molecule's original structure.[3]

Predicted Fragmentation Pattern of Methyl 6-bromobenzofuran-4-carboxylate

The Molecular Ion (M•⁺)

The molecular formula for Methyl 6-bromobenzofuran-4-carboxylate is C₁₀H₇BrO₃. The first and most crucial feature to identify in the mass spectrum is the molecular ion peak.

  • Isotopic Signature of Bromine: A hallmark of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[4][5] This results in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragment) separated by 2 m/z units, referred to as the M•⁺ and [M+2]•⁺ peaks, with nearly identical intensities (a 1:1 ratio).[4][5] This isotopic pattern is the most powerful initial diagnostic tool for confirming the presence of a single bromine atom.

The expected molecular weight is ~269.96 g/mol for the ⁷⁹Br isotope and ~271.96 g/mol for the ⁸¹Br isotope. Therefore, we anticipate a strong molecular ion cluster at m/z 270 and 272 . Aromatic systems like benzofuran tend to produce prominent molecular ion peaks due to their stability.[6][7]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For aromatic esters, fragmentation is typically initiated at the ester functional group.[6][8]

  • α-Cleavage: Loss of the Methoxy Radical (M-31) : This is one of the most common and diagnostically significant fragmentation pathways for methyl esters.[6][8] The molecule loses a methoxy radical (•OCH₃, mass 31), resulting in the formation of a highly resonance-stabilized 6-bromobenzofuran-4-carbonylium cation. This fragment is often the base peak (most abundant ion) in the spectrum of aromatic esters.[6][9]

    • Expected Peaks: m/z 239 and 241.

  • α-Cleavage: Loss of the Carbomethoxy Radical (M-59) : A less common, but still possible, fragmentation is the loss of the entire carbomethoxy radical (•COOCH₃, mass 59).[10] This would generate the 6-bromobenzofuranyl cation.

    • Expected Peaks: m/z 211 and 213.

  • Cleavage of the C-Br Bond (M-79/81) : The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (•Br). This would result in the formation of the methyl benzofuran-4-carboxylate cation.

    • Expected Peak: m/z 191.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller ions, providing additional structural confirmation.

  • Loss of Carbon Monoxide (CO) : Acylium ions, such as the one formed from the M-31 fragmentation, are known to readily lose a neutral molecule of carbon monoxide (CO, mass 28).[11] This would result in the formation of the 6-bromobenzofuranyl cation.

    • Expected Peaks (from m/z 239/241): m/z 211 and 213.

The primary fragmentation pathways are illustrated in the diagram below.

G M Methyl 6-bromobenzofuran-4-carboxylate (M•⁺) m/z 270/272 F1 6-Bromobenzofuran-4-carbonylium Cation [M-OCH₃]⁺ m/z 239/241 M->F1 - •OCH₃ (31 Da) F2 6-Bromobenzofuranyl Cation [M-COOCH₃]⁺ m/z 211/213 M->F2 - •COOCH₃ (59 Da) F3 Methyl benzofuran-4-carboxylate Cation [M-Br]⁺ m/z 191 M->F3 - •Br (79/81 Da) F1->F2 - CO (28 Da)

Caption: Predicted primary EI fragmentation pathways for Methyl 6-bromobenzofuran-4-carboxylate.

Comparative Analysis

To contextualize the fragmentation pattern, it is instructive to compare it with hypothetical structural analogs.

Predicted Ion FragmentMethyl 6-bromobenzofuran-4-carboxylate (Target)Methyl benzofuran-4-carboxylate (Non-brominated Analog)
Molecular Ion (M•⁺) m/z 270/272 (Characteristic 1:1 Br isotope pattern)m/z 192 (Single peak)
[M-OCH₃]⁺ m/z 239/241 (Base Peak, 1:1 Br pattern)m/z 161 (Likely Base Peak)
[M-COOCH₃]⁺ m/z 211/213 (1:1 Br pattern)m/z 133
[[M-OCH₃]-CO]⁺ m/z 211/213 (1:1 Br pattern)m/z 133

This comparison clearly demonstrates the diagnostic power of the bromine isotope pattern. While the fragmentation pathways (e.g., loss of •OCH₃) are conserved, the m/z values and isotopic signatures of the resulting fragments are uniquely indicative of the target molecule's structure. The absence of the M+2 peaks in the non-brominated analog immediately confirms the absence of bromine.

Recommended Experimental Protocol

A self-validating system for the analysis of Methyl 6-bromobenzofuran-4-carboxylate requires a robust and reproducible GC-MS method. The following protocol is based on established methods for similar benzofuran derivatives and aromatic compounds.[1][12][13]

Sample Preparation
  • Accurately weigh ~1 mg of the sample.

  • Dissolve in 1 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

GC-MS Instrumentation & Conditions
  • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating aromatic compounds.[1]

  • Injector:

    • Mode: Split/Splitless (Split mode, e.g., 20:1, is recommended to avoid column overload).

    • Temperature: 280 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 450

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (~1 mg) B Dissolve in Solvent (1 mL) A->B C Dilute to ~10 µg/mL B->C D Inject 1 µL into GC C->D E Separation on HP-5ms Column D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-450) F->G H Identify Molecular Ion (m/z 270/272) G->H I Analyze Fragment Ions (m/z 239/241, etc.) H->I J Confirm Structure I->J

Caption: Recommended experimental workflow for GC-MS analysis.

Conclusion

The GC-MS analysis of Methyl 6-bromobenzofuran-4-carboxylate provides a rich dataset for unambiguous structural confirmation. The key identifiers are a prominent molecular ion cluster at m/z 270/272 and a likely base peak cluster at m/z 239/241 , corresponding to the loss of a methoxy radical. The consistent 1:1 isotopic pattern in all bromine-containing fragments serves as an unassailable confirmation of the elemental composition. By following the recommended protocol and understanding these predictable fragmentation pathways, researchers can confidently verify the identity and purity of this important chemical entity.

References

  • ResearchGate. Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Available from: [Link]

  • ACS Publications. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available from: [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available from: [Link]

  • PubMed. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available from: [Link]

  • NIST WebBook. Ethyl o-methylbenzoate. Available from: [Link]

  • Save My Exams. Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Available from: [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available from: [Link]

  • ResearchGate. GC-MS Spectra of 2-methyl benzofuran. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Amanote Research. (PDF) Gas Chromatography of Benzofuran Derivatives. I. Available from: [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available from: [Link]

  • ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available from: [Link]

  • PMC. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • LJMU Research Online. For Peer Review. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Available from: [Link]

Sources

Comparative

Validation of synthetic routes for Methyl 6-bromobenzofuran-4-carboxylate scale-up

Comprehensive Comparison Guide: Validation of Synthetic Routes for Methyl 6-bromobenzofuran-4-carboxylate Scale-Up Introduction Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) is a highly valued heterocyclic b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of Synthetic Routes for Methyl 6-bromobenzofuran-4-carboxylate Scale-Up

Introduction

Methyl 6-bromobenzofuran-4-carboxylate (CAS: 2098546-92-8) is a highly valued heterocyclic building block, frequently utilized in the synthesis of polycomb repressive complex 2 (PRC2) inhibitors, specifically targeting the EZH2 histone methyltransferase for oncological applications[1]. The transition of this intermediate from medicinal chemistry discovery to pilot-plant manufacturing requires rigorous route validation. This guide evaluates the classical Polyphosphoric Acid (PPA)-mediated cyclization against modern scalable alternatives, providing researchers and process chemists with actionable, data-driven insights for process optimization.

Retrosynthetic Strategies and Route Selection

The construction of the benzofuran core typically relies on either the acid-catalyzed cyclization of an acetal intermediate or transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling) followed by intramolecular annulation[2][3].

Route A: Classical Acetal Alkylation & PPA Cyclization The standard discovery-scale route involves the alkylation of methyl 3-bromo-5-hydroxybenzoate with 2-bromo-1,1-diethoxyethane, followed by cyclization using PPA in toluene at 115°C[1]. While effective for gram-scale synthesis, PPA's extreme viscosity at lower temperatures presents severe mass transfer and heat dissipation challenges during scale-up, often leading to localized charring and diminished yields.

Route B: Optimized Homogeneous Acid Catalysis (Scale-Up Alternative) To circumvent the rheological limitations of PPA, process chemists often substitute it with methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA). This maintains the necessary dehydrating environment for cyclization while ensuring a homogeneous reaction mixture, enabling standard stirred-tank reactor (STR) hydrodynamics.

Route C: Transition-Metal-Catalyzed Annulation An alternative approach utilizes a palladium-catalyzed Sonogashira coupling of an o-halophenol derivative with a terminal alkyne, followed by cyclization[3]. However, this route suffers from a high environmental footprint (E-factor), expensive catalysts, and the stringent requirement for heavy metal scavenging in active pharmaceutical ingredient (API) synthesis[2].

Quantitative Performance Comparison

The following table summarizes the key performance metrics of each synthetic strategy when modeled for a 1-kg scale-up campaign.

ParameterRoute A: PPA / Toluene (Classical)Route B: MsOH / Toluene (Optimized)Route C: Pd-Catalyzed Sonogashira
Overall Yield 45–50%65–70%~40% (Over multiple steps)
E-Factor > 50~ 25> 80
Scalability Poor (Severe viscosity issues)Excellent (Homogeneous system)Moderate (Heavy metal removal needed)
Cost per Kg High (Low yield, frequent rework)MediumVery High (Pd catalyst & ligands)
Primary Impurity Des-bromo degradation productsUnreacted acetal (<2%)Phosphine ligands, Pd residues

Mechanistic and Workflow Visualizations

RouteComparison SM Methyl 3-bromo-5-hydroxybenzoate Alk Alkylation (Cs2CO3, DMF) SM->Alk Int Acetal Intermediate Alk->Int PPA Route A: PPA / Toluene (High Viscosity) Int->PPA Discovery Scale MsOH Route B: MsOH / Toluene (Homogeneous) Int->MsOH Pilot Scale Prod Methyl 6-bromobenzofuran-4-carboxylate PPA->Prod MsOH->Prod

Divergent cyclization strategies for Methyl 6-bromobenzofuran-4-carboxylate synthesis.

Experimental Methodologies: Step-by-Step Validation

Protocol 1: Synthesis of Acetal Intermediate (Methyl 3-bromo-5-(2,2-diethoxyethoxy)benzoate)

Causality & Design: Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion via the generation of a highly reactive, solvent-separated ion pair in DMF. This minimizes O- vs. C-alkylation side reactions.

  • Preparation: Charge a dry, nitrogen-purged reactor with Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Cs₂CO₃ (2.0 eq) portion-wise. Self-Validation: Monitor the exotherm; the reaction must remain below 30°C during addition to prevent premature degradation.

  • Alkylation: Introduce 2-bromo-1,1-diethoxyethane (2.0 eq) dropwise. Heat the mixture to 95°C for 4 hours[1].

  • In-Process Control (IPC): Sample the reaction for HPLC analysis (254 nm). Proceed to workup only when the starting material is < 1.0% area.

  • Workup: Quench into ice water (30 volumes) to precipitate inorganic salts. Extract with ethyl acetate (3 x 10 volumes). Wash the organic layer with a 5% LiCl solution to effectively remove residual DMF. Dry over Na₂SO₄ and concentrate to yield a yellow oil[1].

Protocol 2: Route A - PPA-Mediated Cyclization (Discovery Benchmark)

Causality & Design: Polyphosphoric acid acts as both a solvent and a potent dehydrating agent, driving the loss of ethanol from the acetal to form the furan ring.

  • Acid Preparation: Add PPA (2.0 eq based on monomeric H₃PO₄) to toluene (5 volumes) and heat to 115°C[1]. Note: Vigorous mechanical stirring is mandatory due to phase separation and high viscosity.

  • Substrate Addition: Dissolve the crude acetal intermediate in toluene (10 volumes) and add dropwise to the hot PPA mixture.

  • Reaction: Stir at 115°C for 5 hours[1].

  • Quench & Neutralization: Carefully pour the hot mixture into vigorously stirred ice water. Neutralize with saturated NaHCO₃ until pH 7.5 is reached to prevent acid-catalyzed degradation of the ester[1].

Protocol 3: Route B - MsOH-Mediated Cyclization (Scale-Up Optimized)

Causality & Design: Methanesulfonic acid provides the necessary pKa for acetal cleavage without the rheological nightmare of PPA. Toluene allows for the azeotropic removal of ethanol, driving the equilibrium toward the aromatized benzofuran.

  • Preparation: Dissolve the acetal intermediate in toluene (15 volumes).

  • Catalyst Addition: Add MsOH (1.5 eq) at room temperature.

  • Cyclization: Heat to reflux (110°C) using a Dean-Stark trap to continuously remove the ethanol by-product.

  • IPC: Monitor via GC-MS or HPLC. The reaction typically reaches completion in 3 hours.

  • Workup: Cool to 20°C, wash with 1M NaOH, followed by brine. Concentrate and recrystallize from heptane/ethyl acetate to yield high-purity product (>99% HPLC).

Scale-Up Considerations and Thermal Hazards

ScaleUpWorkflow Lab Lab Scale (10g) Proof of Concept Cal Reaction Calorimetry (RC1) Thermal Hazard Assessment Lab->Cal Pilot Kilo-Lab Scale (1kg) Hydrodynamic Optimization Cal->Pilot CQA Critical Quality Attributes HPLC Purity > 98% Pilot->CQA

Scale-up validation workflow and thermal hazard assessment progression.

When transitioning from Route A to Route B, reaction calorimetry (e.g., using an RC1 calorimeter) is critical. The cyclization is highly exothermic. In PPA, the viscosity suppresses efficient heat transfer (resulting in a low overall heat transfer coefficient, U ), risking thermal runaway. Route B's homogeneous nature allows for accurate predictive modeling of heat accumulation, ensuring safe operation at the pilot-plant scale. Furthermore, sustainable transition-metal-free protocols significantly reduce the overall E-factor, aligning with modern green chemistry mandates[2].

References

1.[1] Title: BENZOFURAN DERIVATIVE, PREPARATION METHOD THEREOF AND USE THEREOF IN MEDICINE - European Patent Office - EP 3378859 A1 Source: Googleapis.com URL:

2.[2] Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints Source: ACS Sustainable Chemistry & Engineering URL:

3.[3] Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: NIH.gov (Molecules) URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.